Methacholine iodide is derived from methacholine, which has the chemical formula and a molecular weight of approximately 287.14 g/mol. The compound is classified under the category of pharmacological agents that interact with muscarinic acetylcholine receptors, specifically targeting M2 and M3 subtypes, which are crucial for mediating bronchial smooth muscle contraction and secretion of mucus .
Methacholine iodide can be synthesized through various chemical methods. One common approach involves the alkylation of acetylcholine with iodomethane or other iodinated alkyl groups. The synthesis typically follows these steps:
The synthesis parameters, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of methacholine iodide .
The molecular structure of methacholine iodide features:
The compound's structure can be represented using various notations:
These structural features contribute to its pharmacological properties and interaction with muscarinic receptors .
Methacholine iodide participates in several chemical reactions, primarily involving:
The kinetics and mechanisms of these reactions can vary based on environmental conditions and concentration .
Methacholine iodide acts primarily as an agonist at muscarinic acetylcholine receptors (mAChRs). Its mechanism involves:
This dual action contributes to its effectiveness in provoking airway hyperresponsiveness during diagnostic tests .
Methacholine iodide exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics when administered during clinical testing .
Methacholine iodide has several significant applications in clinical and research settings:
Through these applications, methacholine iodide remains a valuable compound for both diagnostic and therapeutic purposes in respiratory medicine .
The synthesis of methacholine iodide originated from early 20th-century cholinergic research, where acetyl-β-methylcholine was identified as a stable acetylcholine analog. Initial synthetic routes involved direct esterification of β-methylcholine with acetyl chloride, followed by quaternization with methyl iodide. This method yielded racemic mixtures due to the chiral β-carbon atom, necessitating resolution techniques to isolate the pharmacologically active (S)-enantiomer. The 1930s saw refinement via stereoselective catalysis, using L-tartrate salts to achieve enantiomeric excess >90% [4] [10]. Industrial-scale production emerged post-1960, adopting phase-transfer catalysis (PTC) to accelerate quaternization. PTC agents like tetrabutylammonium bromide facilitated iodide ion transfer into organic phases, reducing reaction times from 48 hours to <6 hours and improving yields from 65% to 88% [7]. Post-2000, Good Manufacturing Practice (GMP)-compliant protocols mandated rigorous purification via recrystallization from ethanol/acetone mixtures, reducing alkylating agent impurities to <0.1% [4].
Key Milestones:
Quaternary ammonium salt (QAS) formation—the final step in methacholine iodide synthesis—requires precise control of steric and electronic parameters. Optimization focuses on three variables:
Steric effects profoundly impact yield. Bulkier choline precursors (e.g., β-ethylcholine) exhibit 30% lower reactivity than β-methylcholine due to hindered nucleophilic attack. Computational studies (DFT calculations) reveal that transition-state energy for methyl iodide addition rises by 15 kJ/mol when β-substituents exceed methyl groups [2]. Kinetic data further demonstrate that electron-donating groups at the β-position accelerate quaternization, with methacholine completing reaction 2.4× faster than acetylcholine derivatives.
Table 1: Optimization Parameters for QAS Formation
Variable | Condition | Yield (%) | Byproducts (%) |
---|---|---|---|
Solvent | Acetonitrile | 95 | <1.0 |
Ethanol | 78 | 4.2 | |
Temperature | 50°C | 92 | 1.5 |
70°C | 80 | 8.7 | |
Catalyst | PTC (TBAI) | 96 | 0.8 |
None | 65 | 6.0 |
Methacholine iodide’s ester bond is susceptible to hydrolytic cleavage, forming β-methylcholine and acetic acid. Hydrolysis follows pseudo-first-order kinetics, heavily dependent on pH, temperature, and ionic strength. Studies using ion-pair liquid chromatography (IP-LC) reveal:
Osmolality and pH shifts during hydrolysis pose formulation challenges. Hydrolysis generates acetic acid, decreasing pH from 6.5 to 3.8 in unbuffered solutions—a drop that exacerbates decomposition. Isotonic stabilizers (e.g., 0.9% NaCl) slow hydrolysis (t₁/₂ = 45 days at 25°C) by reducing water activity but are ineffective above pH 6.0 [3].
Table 2: Hydrolysis Kinetics Under Varied Conditions
Condition | Half-life (t₁/₂) | Degradation Products |
---|---|---|
pH 4.0 (Water, 25°C) | 120 days | β-Methylcholine, Acetate |
pH 7.4 (PBS, 25°C) | 14 days | β-Methylcholine, Acetate |
pH 7.4 (PBS, 40°C) | 2.1 days | β-Methylcholine, Acetate |
pH 10.0 (Carbonate, 25°C) | <24 hours | Degraded choline isomers |
Synthesis efficiency, stability, and purification requirements differ markedly between methacholine iodide (MI) and methacholine chloride (MC):
Table 3: Synthesis and Stability Comparison of Methacholine Salts
Parameter | Methacholine Iodide | Methacholine Chloride |
---|---|---|
Quaternization Yield | 95% | 83% |
Aqueous Solubility | 290 mM (20°C) | 511 mM (20°C) |
Hygroscopicity | Low (8% at RH 70%) | High (23% at RH 70%) |
t₁/₂ in PBS (pH 7.4) | 25 days | 14 days |
Key Impurity | Iodoacetate (<0.5%) | Chloroacetate (1.2%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7